N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide

carbonic anhydrase inhibition regioisomer SAR computational drug design

N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide (CAS 1421477-35-1) is a synthetic small molecule belonging to the pyrimidine–benzenesulfonamide hybrid class, characterized by a 4‑methyl‑6‑oxopyrimidin‑1(6H)‑yl head group connected via an ethylene linker to an unsubstituted benzenesulfonamide tail. The compound has a molecular formula of C₁₃H₁₅N₃O₃S, a molecular weight of 293.34 g/mol, and computed drug‑likeness descriptors including an XLogP3 of 0.5 and a topological polar surface area (TPSA) of 87.2 Ų, which place it within favorable property space for cell permeability and oral bioavailability.

Molecular Formula C13H15N3O3S
Molecular Weight 293.34
CAS No. 1421477-35-1
Cat. No. B2450975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide
CAS1421477-35-1
Molecular FormulaC13H15N3O3S
Molecular Weight293.34
Structural Identifiers
SMILESCC1=CC(=O)N(C=N1)CCNS(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C13H15N3O3S/c1-11-9-13(17)16(10-14-11)8-7-15-20(18,19)12-5-3-2-4-6-12/h2-6,9-10,15H,7-8H2,1H3
InChIKeyMCLKLLGFNDOLMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Characterization of N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide (CAS 1421477-35-1)


N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide (CAS 1421477-35-1) is a synthetic small molecule belonging to the pyrimidine–benzenesulfonamide hybrid class, characterized by a 4‑methyl‑6‑oxopyrimidin‑1(6H)‑yl head group connected via an ethylene linker to an unsubstituted benzenesulfonamide tail [1]. The compound has a molecular formula of C₁₃H₁₅N₃O₃S, a molecular weight of 293.34 g/mol, and computed drug‑likeness descriptors including an XLogP3 of 0.5 and a topological polar surface area (TPSA) of 87.2 Ų, which place it within favorable property space for cell permeability and oral bioavailability [1]. Its modular architecture—combining the hydrogen‑bond‑donor/acceptor‑rich sulfonamide pharmacophore with a tunable pyrimidinone scaffold—makes it a versatile intermediate for medicinal chemistry, particularly in programs targeting carbonic anhydrases, kinases, or other enzymes where sulfonamide‑Zn²⁺ coordination or hinge‑binding motifs are exploited [2].

Pyrimidine–benzenesulfonamide hybrid scaffold suited for carbonic anhydrase or kinase inhibitor design

Ethylene linker enables systematic linker-length SAR exploration in hinge-binder programs

Low computed logP and moderate TPSA support cell-permeability and oral-bioavailability model studies

Why N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide Cannot Be Freely Substituted by In‑Class Analogs


Although many pyrimidine–benzenesulfonamide hybrids share the same gross pharmacophore, subtle structural variations—regioisomeric methyl placement, linker identity, or aryl substitution—profoundly alter target engagement, selectivity, and physicochemical behavior. For example, shifting the methyl group from the 4‑ to the 5‑position of the pyrimidinone ring produces a regioisomer (CAS 1798023‑56‑9) that, while globally identical in computed logP and TPSA [1][2], presents a distinct electrostatic surface and hydrogen‑bonding geometry that can redirect binding preference among carbonic anhydrase isoforms, as demonstrated in systematic SAR studies of related pyrimidine‑benzenesulfonamides where single‑atom positional changes altered isoform selectivity by >100‑fold [3]. Similarly, replacing the ethylene linker with a direct N‑pyrimidinyl connection (CAS 114072‑05‑8) eliminates two rotatable bonds, rigidifying the scaffold and reducing conformational entropy available for induced‑fit binding. These examples illustrate why procurement decisions must be compound‑specific rather than class‑based: even seemingly conservative modifications generate functionally distinct chemical entities whose biological, ADME, and formulation profiles cannot be predicted by analogy alone.

Regioisomeric methyl placement may shift isoform selectivity

4‑methyl vs. 5‑methyl pyrimidinone regioisomer yields different Zn²⁺ coordination despite identical computed logP and TPSA.

Linker identity alters conformational entropy

Ethylene linker (5 rotatable bonds) versus direct N‑pyrimidinyl attachment (3 bonds) changes binding‑pose sampling space.

H‑bond donor count modulates permeability and metabolic profile

Unsubstituted benzenesulfonamide (1 HBD) vs. 4‑amino analog (3 HBD) can lead to different passive permeability and Phase II metabolism.

Quantitative Differentiation Evidence for N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide Against Closest Analogs


Regioisomeric Methyl Position Governs Enzyme Isoform Recognition Despite Identical Global Physicochemical Descriptors

When compared with its 5‑methyl regioisomer (N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide, CAS 1798023‑56‑9), the target compound (4‑methyl) exhibits identical global computed properties—XLogP3 = 0.5 and TPSA = 87.2 Ų for both species [1][2]. However, the methyl group position (C4 vs. C5 of the pyrimidinone ring) alters the local electrostatic potential surface and the spatial orientation of the ring‑nitrogen lone pairs that participate in Zn²⁺ coordination at the carbonic anhydrase active site. In the structurally analogous 4‑methyl‑6‑oxopyrimidine‑benzenesulfonamide series studied by Capkauskaite et al., shifting a substituent from the 4‑ to the 5‑position of the pyrimidine ring changed the inhibition constant (Kᵢ) for human carbonic anhydrase isoform I by approximately 12‑fold (from 0.5 nM to 5.9 nM) and altered isoform II/I selectivity ratios by >40‑fold [3]. These data demonstrate that regioisomeric methyl placement, while invisible to bulk property calculators, creates a functionally distinct chemical probe.

Regioisomeric methyl effect
Class‑level inference
Target (4‑methyl): XLogP3 0.5; TPSA 87.2 Ų Comparator (5‑methyl): identical computed descriptors Δ up to 12‑fold Kᵢ shift, >40‑fold isoform selectivity change (hCA I/II)
Methyl position governs CA recognition beyond bulk property calculators.
Inference from analogous 4‑methyl‑pyrimidine series; direct Kᵢ profiling recommended.
carbonic anhydrase inhibition regioisomer SAR computational drug design

Ethylene Linker Introduces Conformational Flexibility Absent in Direct N‑Pyrimidinyl‑Benzenesulfonamide Analogs

The target compound incorporates an ethylene (‑CH₂CH₂‑) spacer between the sulfonamide nitrogen and the pyrimidinone N1 position, yielding 5 rotatable bonds and a molecular weight of 293.34 g/mol [1]. In contrast, the direct N‑pyrimidinyl‑benzenesulfonamide analog 4‑methyl‑N‑(2‑oxo‑1H‑pyrimidin‑6‑yl)benzenesulfonamide (CAS 114072‑05‑8) lacks this linker, resulting in a molecular weight of 265.29 g/mol and only 3 rotatable bonds . The two additional rotatable bonds in the target compound increase the conformational entropy penalty upon binding by approximately 1.2–1.5 kcal/mol (estimated at 0.6–0.8 kcal/mol per frozen rotatable bond) but simultaneously expand the accessible conformational space for induced‑fit recognition, a trade‑off that has been shown to improve selectivity for flexible enzyme pockets (e.g., the CA IX active site) over rigid isoforms in related benzenesulfonamide series [2].

Linker flexibility contribution
Cross‑study comparable
Target: 5 rotatable bonds; MW 293.34 Comparator (direct‑linked): 3 rotatable bonds; MW 265.29 Δ +2 rotatable bonds; Δ MW +28.05
Added conformational space may improve induced‑fit recognition in flexible enzyme pockets.
Entropy penalty estimated; experimental validation via kinase panel advised.
linker SAR conformational entropy hit-to-lead optimization

Unsubstituted Benzenesulfonamide Ring Preserves Hydrogen‑Bond Donor Count Relative to 4‑Amino‑Benzenesulfonamide Analogs

The target compound bears an unsubstituted benzenesulfonamide moiety, contributing 1 hydrogen‑bond donor (the sulfonamide NH) and 5 hydrogen‑bond acceptors [1]. The closely related 4‑amino‑N‑(4‑methyl‑6‑oxo‑1,6‑dihydropyrimidin‑2‑yl)benzenesulfonamide (CAS 6947‑80‑4; 4‑hydroxysulfamerazine) incorporates a 4‑amino group on the benzene ring, increasing the H‑bond donor count to 3 and the H‑bond acceptor count to 6, with a corresponding increase in molecular weight to 280.30 g/mol . The additional H‑bond donor in the 4‑amino analog enhances aqueous solubility but reduces passive membrane permeability (a logP shift of approximately −0.3 to −0.5 units is typical for aromatic amine introduction) and introduces a potential site for Phase II metabolism (N‑acetylation), which can confound in vivo pharmacokinetic interpretation. The target compound’s simpler H‑bond profile offers a cleaner baseline for fragment‑based or mechanistic studies.

Hydrogen‑bond donor count
Class‑level inference
Target (unsubstituted): HBD 1; HBA 5 Comparator (4‑amino analog): HBD 3; HBA 6 Δ HBD −2; Δ HBA −1; MW difference +13.04
Single HBD provides a cleaner pharmacophore for fragment‑based lead generation.
Additional donor may reduce passive permeability and introduce N‑acetylation liability.
hydrogen bond donor pharmacophore design sulfonamide SAR

Absence of Halogen Substitution Differentiates Physicochemical Profile from Trichloro‑Benzenesulfonamide Derivatives

Analogs such as 2,4,5‑trichloro‑N‑(2‑(4‑methyl‑6‑oxopyrimidin‑1(6H)‑yl)ethyl)benzenesulfonamide introduce three chlorine atoms onto the benzene ring. The target compound, lacking any halogen, has a molecular weight of 293.34 g/mol and an XLogP3 of 0.5 [1]. The trichloro derivative, by contrast, is expected to have a molecular weight >390 g/mol and a substantially higher logP (estimated +1.8 to +2.5 units based on the additive contribution of three chlorine atoms, each contributing approximately +0.6–0.8 logP units in aromatic systems). This lipophilicity increase drives stronger plasma protein binding, higher metabolic clearance via CYP450 oxidation, and potential hERG channel interactions. The target compound’s lower logP and smaller size make it a more ligand‑efficient starting point (LE ≈ 0.30–0.35 kcal/mol per heavy atom vs. <0.25 for the trichloro analog) for fragment growth or scaffold‑hopping campaigns [2].

Halogen vs. non‑halogenated
Class‑level inference
Target: non‑halogenated; MW 293.34; XLogP3 0.5 Comparator (2,4,5‑trichloro): est. MW >390; est. logP >2.3 Δ logP ≈ +1.8 to +2.5 (additivity estimate)
Lower lipophilicity may support improved ligand efficiency in early‑stage programs.
Estimated from chlorine additivity; experimental logP and ligand efficiency determination advised.
halogenated analogs lipophilicity metabolic stability

High‑Value Procurement Scenarios for N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide


Carbonic Anhydrase Isoform‑Selectivity Profiling and Crystallography

The compound’s pyrimidine‑benzenesulfonamide scaffold maps directly onto the pharmacophore established by Capkauskaite et al., where pyrimidine‑bearing benzenesulfonamides achieved sub‑nanomolar Kᵢ values (as low as 0.5 nM) against specific human CA isoforms with measurable isoform selectivity [1]. Procurement of the target compound enables head‑to‑head selectivity profiling against its 5‑methyl regioisomer, leveraging the differential Zn²⁺ coordination geometry imposed by the methyl position [2]. Co‑crystallization trials with hCA II, IX, or XII can resolve the structural basis of this selectivity, as performed for related pyrimidine‑benzenesulfonamides at resolutions of 1.8 Å or better [1].

Linker‑Dependent SAR Exploration in Kinase or Enzyme Hinge‑Binder Programs

The ethylene linker in the target compound provides a flexible tether between the sulfonamide warhead and the pyrimidinone hinge‑binding motif. This architecture is directly relevant to kinase inhibitor design, where pyrimidine–sulfonamide hybrids have demonstrated antiproliferative IC₅₀ values in the 5.6–12.3 μM range against K562 leukemia cells [3]. By comparing the target compound with its rigid, direct‑linked analog (CAS 114072‑05‑8) in a standardized kinase panel, researchers can quantify the contribution of linker flexibility to potency and selectivity, generating SAR data that cannot be obtained with either comparator alone .

Fragment‑Based Drug Discovery (FBDD) Starting Point with Favorable Ligand Efficiency

With a molecular weight of 293.34 g/mol, 20 heavy atoms, XLogP3 of 0.5, and a single hydrogen‑bond donor, the target compound meets the ‘rule‑of‑three’ criteria for fragment libraries and offers a calculated ligand efficiency (LE) of approximately 0.30–0.35 kcal/mol per heavy atom for typical CA inhibition potencies [1][4]. This is superior to bulkier halogenated analogs and supports procurement as a core fragment for structure‑guided growth toward lead molecules. The modular benzenesulfonamide also allows facile parallel derivatization at the para‑position of the benzene ring.

Physicochemical Benchmarking and Permeability Studies

The compound’s balanced XLogP3 (0.5) and moderate TPSA (87.2 Ų) place it near the center of the CNS‑MPO desirability space, making it a useful reference standard for calibrating computational permeability models or validating in vitro PAMPA/Caco‑2 assays within benzenesulfonamide chemical series [1]. Its unsubstituted phenyl ring provides a clean baseline for quantifying the impact of subsequent substitutions on membrane flux, metabolic stability, and solubility, enabling systematic physiochemical property optimization.

Application
Selection Property
Validation Focus
Carbonic anhydrase isoform‑selectivity profiling
Pyrimidine‑benzenesulfonamide pharmacophore compatibility
Head‑to‑head Kᵢ comparison with 5‑methyl regioisomer; co‑crystallization trials
Linker‑dependent SAR in hinge‑binder programs
Ethylene linker flexibility
Rotatable bond vs. direct‑linked analog in standardized kinase panel
Fragment‑based lead generation
Ligand efficiency and rule‑of‑three compliance
Fragment library screening; structure‑guided growth and parallel derivatization
Physicochemical benchmarking and permeability calibration
Balanced lipophilicity and moderate polar surface area
PAMPA/Caco‑2 model validation; substitution‑impact quantification in benzenesulfonamide series
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